11-Hydroxygelsenicine 11-Hydroxygelsenicine 11-Hydroxygelsenicine is a natural product found in Gelsemium elegans with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16642453
InChI: InChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1
SMILES:
Molecular Formula: C19H22N2O4
Molecular Weight: 342.4 g/mol

11-Hydroxygelsenicine

CAS No.:

Cat. No.: VC16642453

Molecular Formula: C19H22N2O4

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

11-Hydroxygelsenicine -

Specification

Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
IUPAC Name (1R,2S,4S,7R,8S)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one
Standard InChI InChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1
Standard InChI Key ZXUAITOHPKQHGN-NWPJSNQLSA-N
Isomeric SMILES CCC1=N[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC
Canonical SMILES CCC1=NC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

11-Hydroxygelsenicine (C₁₉H₂₂N₂O₄; molecular weight 342.395 g·mol⁻¹) is a gelsedine-type indole alkaloid characterized by a hydroxyl group at the C11 position of its oxabicyclo[3.2.2]nonane core . Its structure includes:

  • A spiro-N-methyl indolinone moiety linked to a hydroxamic acid derivative.

  • A methoxy group at C1 and a carbonyl group at C2, facilitating hydrogen bonding with biological targets .

  • Stereochemical configurations at C3 (S), C3' (R), C3a' (S), C6' (S), C8a' (S), and C9' (R) .

The presence of the 11-hydroxy group differentiates it from analogs like 14-hydroxygelsenicine, altering its electronic properties and receptor affinity .

Table 1: Physicochemical Properties of 11-Hydroxygelsenicine

PropertyValueSource
Molecular FormulaC₁₉H₂₂N₂O₄
Molecular Weight342.395 g·mol⁻¹
CAS Number1195760-68-9
Boiling Point453.3–570.3 °C
Density1.53 ± 0.1 g/cm³
Hydrogen Bond Donors2 (hydroxyl and indole NH)

Biosynthesis and Laboratory Synthesis

Natural Biosynthesis

In Gelsemium elegans, 11-hydroxygelsenicine is hypothesized to form via enzymatic hydroxylation of gelsenicine or related precursors at C11 . This modification occurs post-cyclization of the gelsedine scaffold, likely mediated by cytochrome P450 oxidases .

Synthetic Routes

Laboratory synthesis of 11-hydroxygelsenicine remains challenging due to its stereochemical complexity. Current approaches include:

  • Partial Epoxide Reduction: Treatment of dihydroxygelsenicine derivatives with tert-butyl hydroperoxide (TBHP) and Triton B induces epoxidation at C14–C15, followed by selective reduction to yield the 11-hydroxy isomer .

  • Biogenetic Mimicry: Acetylation of 14-hydroxygelsedilam followed by ethylmagnesium bromide-mediated alkylation introduces a two-carbon unit at C20, preserving the C11 hydroxyl group .

Pharmacokinetics and Metabolism

Absorption and Distribution

In pigs administered Gelsemium elegans extracts, 11-hydroxygelsenicine demonstrates:

  • Bioavailability: ~55% (estimated from analogous gelsedine alkaloids) .

  • Blood-Brain Barrier Penetration: Rapid distribution into CNS tissues, attributed to its lipophilic indole nucleus .

Metabolic Pathways

Hepatic metabolism involves:

  • Hydroxylation: CYP3A4/5-mediated oxidation at C19 or C20 .

  • Conjugation: Glucuronidation of the C11 hydroxyl group, enhancing renal excretion .

Table 2: Pharmacokinetic Parameters in Pigs

ParameterValueSource
Elimination Half-Life7–12 hours
Renal Excretion60–70%
Protein Binding85–90%

Biological Activities and Mechanisms

Cytotoxic Effects

11-Hydroxygelsenicine exhibits dose-dependent cytotoxicity against A431 human epidermoid carcinoma cells (IC₅₀ = 8.2 μM) . This activity correlates with:

  • Induction of mitochondrial membrane depolarization.

  • Caspase-3/7 activation via the intrinsic apoptotic pathway .

Neuromodulatory Properties

The compound modulates GABAₐ receptors by:

  • Prolonging chloride ion channel opening in rat cortical neurons (EC₅₀ = 1.3 μM) .

  • Antagonizing benzodiazepine-binding sites, reducing anxiolytic effects in rodent models .

Anti-Inflammatory Activity

In murine macrophages, 11-hydroxygelsenicine suppresses LPS-induced TNF-α production by 68% at 10 μM, potentially via NF-κB pathway inhibition .

Analytical Characterization

LC-MS Identification

Liquid chromatography-triple quadrupole mass spectrometry (LC-QqQ/MS) methods enable quantification with:

  • LOD: 0.1 ng/mL

  • LOQ: 0.3 ng/mL

  • Linear Range: 0.5–500 ng/mL (R² > 0.998) .

Table 3: Diagnostic Ions for LC-MS Detection

m/z ([M+H]⁺)Fragment IonsAdduct
343.2297.1, 256.1, 108.1+H
365.1319.1, 278.1, 130.1+Na

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